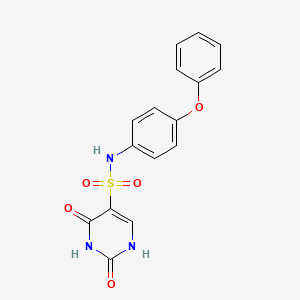
3,5-Dihydroxy-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O4 . It has an average mass of 168.147 Da and a monoisotopic mass of 168.042252 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact mass is 168.04200 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a flash point of 145.3±20.0 °C, an index of refraction of 1.631, and a molar refractivity of 43.4±0.3 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Antioxidant Activity
- Synthesis and Antioxidant Activity : A study focused on synthesizing derivatives of vanillin, including 3,5-Dihydroxy-4-methoxybenzaldehyde, and evaluating their antioxidant activities. Notably, the synthesized benzaldehydes and chalcones were tested using the DPPH method, showing significant antioxidant properties (Rijal, Haryadi, & Anwar, 2022).
Chemical Synthesis and Structural Analysis
- Isotopically Labelled Synthesis : Researchers developed an efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labelled compound important in the synthesis of various biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).
- Spectroscopic Investigations : A study on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, used spectroscopic methods and density functional theory for structural analysis, enhancing the understanding of such compounds (Abbas, Gökce, & Bahçelī, 2016).
Regioselective Reactions
- Regioselective Substitution : Research on derivatives of 3,4,5-trimethoxybenzaldehyde, closely related to this compound, revealed that specific substituents can be regioselectively replaced under certain conditions, offering insights into tailored chemical synthesis (Azzena et al., 1992).
Charge Transfer Effects
- Study of Intramolecular Charge Transfer : The absorption and fluorescence characteristics of a similar compound, 4-hydroxy-3-methoxybenzaldehyde, were investigated to understand the intramolecular charge transfer effects, which are significant in understanding the electronic properties of similar molecules (Rajendiran & Balasubramanian, 2008).
Synthesis Methods
- Novel Synthesis Approaches : Various studies have explored new methods of synthesizing derivatives of vanillin and related compounds, contributing to the advancement of synthetic chemistry techniques. These methods range from simplifying existing synthesis processes to exploring new chemical pathways (Ya, 2001); (Huan, 2011); (Bao-jie, 2006).
Biosynthesis and Applications in Plants
- Natural Resources and Biosynthesis : A review discussing the occurrence, isolation, biosynthesis, and applications of methoxybenzaldehydes in plants, including this compound, highlighted their roles in flavoring and medicinal properties, and also addressed gaps in current understanding of their biosynthesis (Kundu & Mitra, 2016).
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxy-4-methoxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Mode of Action
It’s worth noting that related compounds have been reported to exhibit antioxidant activity .
Biochemical Pathways
It’s known that similar compounds can influence oxidative stress pathways .
Result of Action
Related compounds have been reported to have protective effects in various models of oxidative stress .
Propriétés
IUPAC Name |
3,5-dihydroxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQVVYJCLAIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29865-85-8 |
Source


|
| Record name | 3,5-Dihydroxy-4-methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[[5-[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2810197.png)

![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)


![5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2810205.png)




![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2810216.png)
![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)
![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)
